2-Fluoro-4-iodo-5-methylpyridine
Overview
Description
2-Fluoro-4-iodo-5-methylpyridine is a chemical compound with the empirical formula C6H5FIN . It has a molecular weight of 237.01 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isCc1cnc(F)cc1I
. This indicates that the molecule consists of a pyridine ring with a methyl group (CH3) at position 5, a fluorine atom at position 2, and an iodine atom at position 4. Physical And Chemical Properties Analysis
2-Fluoro-4-iodo-5-methylpyridine is a solid substance . It has a melting point of 40-45°C . The density of the compound is 1.9±0.1 g/cm3 . It has a boiling point of 244.3±35.0 °C at 760 mmHg .Scientific Research Applications
Electronic and Reactivity Analysis
2-Fluoro-4-iodo-5-methylpyridine has been studied for its electronic properties and reactivity. Density-functional theory has been used for geometrical optimization, spectroscopic survey, and electronic scrutiny. The compound exhibits interesting properties in various solvents, including Natural Bond Orbital analysis, Highest Occupied Molecular Orbital & Lowest Unoccupied Molecular Orbital energies, and Non-Linear Optic properties. This compound is significant for understanding solvent influences and protein interactions, indicated by its Electron localization function and Localized orbital locator studies (Selvakumari et al., 2022).
Synthesis and Functionalization
The compound has been involved in efficient functionalization processes. For instance, it has been used in the synthesis of cognition enhancer drug candidates, demonstrating its potential in medicinal chemistry. This includes methods like chlorination, hydrolysis, and methanesulfonylation (Pesti et al., 2000).
Structural and Chemical Analysis
Structural and chemical analyses of compounds related to 2-Fluoro-4-iodo-5-methylpyridine have been carried out. Suzuki coupling reactions and other methodologies have been used to synthesize and confirm the structure of related compounds, proving its versatility in organic synthesis (Manojkumar et al., 2013).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-fluoro-4-iodo-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKQLNXPPQEELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434951 | |
Record name | 2-Fluoro-4-iodo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodo-5-methylpyridine | |
CAS RN |
153034-94-7 | |
Record name | 2-Fluoro-4-iodo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-iodo-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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